(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Catalog No.
S679714
CAS No.
3057-74-7
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobut...

CAS Number

3057-74-7

Product Name

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

IUPAC Name

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1

InChI Key

MXWMFBYWXMXRPD-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N

Synonyms

L-Asparticacid4-tert-butylester;3057-74-7;H-Asp(OtBu)-OH;H-Asp(Obut)-OH;(S)-2-Amino-4-(tert-butoxy)-4-oxobutanoicacid;MFCD00038577;(2S)-2-amino-4-(tert-butoxy)-4-oxobutanoicacid;AmbotzHAA1072;PubChem18993;KSC491O2L;11214_ALDRICH;SCHEMBL2024581;11214_FLUKA;CTK3J1725;MolPort-003-925-934;MXWMFBYWXMXRPD-YFKPBYRVSA-N;ACT10784;ZINC2391060;ANW-26919;AKOS015841418;CS14118;RL03078;RTC-066715;AJ-35713;AK-41617

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)[O-])[NH3+]

Peptide Synthesis:

L-Asp-OtBu serves as a protected building block for the construction of peptides. The tert-butyl ester group ensures compatibility with various coupling reagents used in peptide synthesis. After chain assembly, the ester group can be selectively cleaved under mild acidic conditions to reveal the free carboxylic acid, allowing for further modifications or cyclization reactions [].

Synthesis of Aspartic Acid Derivatives:

The protected carboxylic acid functionality of L-Asp-OtBu enables the introduction of various functional groups at the C-terminus of the aspartic acid residue. This allows researchers to create aspartic acid derivatives with desired properties for applications in medicinal chemistry, materials science, and other fields [].

Studies on Aspartic Acid Metabolism:

L-Asp-OtBu can be used as a cell-permeable probe to study aspartic acid uptake and metabolism in living cells. The tert-butyl ester group facilitates the molecule's passage through cell membranes, allowing researchers to investigate the role of aspartic acid in various biological processes [].

Development of Aspartic Acid-Based Therapeutics:

L-Asp-OtBu can serve as a starting material for the synthesis of aspartic acid-conjugated drugs. The conjugation of therapeutic agents to aspartic acid can improve their targeting and delivery properties [].

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, also known as a derivative of an amino acid, features a complex structure that incorporates both an amino group and a ketone functional group. This compound is characterized by its unique side chain, which includes an isopropyl ether moiety. The presence of these functional groups contributes to its potential biological activities and reactivity in various chemical environments.

  • Skin and eye irritant: L-Aspartic acid 4-tert-butyl ester can cause irritation upon contact with skin and eyes. Appropriate personal protective equipment (PPE) should be worn when handling the compound [].
  • Respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract. Use in a well-ventilated fume hood [].
Typical for amino acids and their derivatives:

  • Transamination: The amino group can participate in transamination reactions, where it transfers its amine group to an α-keto acid, forming a new amino acid.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, producing an amine.
  • Esterification: The hydroxyl group in the ether can react with carboxylic acids to form esters.

These reactions are facilitated by specific enzymes in biological systems, highlighting the compound's role in metabolic pathways

The biological activity of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is linked to its structural properties. It may exhibit:

  • Antioxidant Activity: Compounds with similar structures often show antioxidant properties due to their ability to scavenge free radicals.
  • Neuroprotective Effects: Some derivatives of amino acids have been studied for their neuroprotective roles, potentially influencing neurotransmitter levels and neuronal health .

In vitro studies are essential for evaluating these activities, as they provide insights into the mechanisms through which this compound may exert its effects .

Various synthetic routes can be employed to produce (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid:

  • Starting from Simple Amino Acids: Utilizing standard peptide synthesis techniques where the amino acid backbone is modified through alkylation or acylation.
  • Using Protecting Groups: Employing protecting groups for the amine and carboxylic acid functionalities during synthesis to control reaction selectivity.
  • Enzymatic Synthesis: Leveraging enzyme-catalyzed reactions for more specific modifications, especially in producing chiral centers.

These methods allow for the generation of the compound with high purity and yield .

The applications of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid span various fields:

  • Pharmaceuticals: Potential use as a building block for drug development due to its biological activity.
  • Nutraceuticals: Inclusion in dietary supplements aimed at enhancing cognitive function or providing antioxidant benefits.
  • Biotechnology: Utilization in metabolic engineering where amino acids serve as precursors for biosynthetic pathways.

Understanding its applications is crucial for exploring its commercial viability and therapeutic potential.

Interaction studies involving (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid often focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins, which can reveal insights into its biological functions.
  • Receptor Activity: Assessing its binding affinity to specific receptors involved in neurotransmission or metabolic regulation.

These studies help elucidate the compound's mechanism of action and potential therapeutic targets .

Several compounds share structural similarities with (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
L-LeucineBranched-chain amino acidEssential nutrient, involved in protein synthesis
L-ValineAnother branched-chain amino acidImportant for muscle metabolism
Acetyl-L-CarnitineContains acetyl groupNeuroprotective properties, enhances mitochondrial function

The uniqueness of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid lies in its specific ether functionality and the resulting potential for unique interactions compared to these other compounds. Its distinct side chain may confer unique biological activities that could be advantageous in various applications.

Classical Synthetic Approaches

The synthesis of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid primarily originates from L-aspartic acid through well-established multi-step procedures. The conventional approach involves initial conversion of L-aspartic acid to its corresponding derivatives through dehydration, alcoholysis, and ester exchange reactions. The process typically begins with phosphorus trichloride-mediated dehydration of L-aspartic acid to form the internal anhydride hydrochloride, followed by alcoholysis with ethanol to produce L-aspartic acid ethyl ester hydrochloride. Subsequently, ester exchange with tert-butyl ester yields the desired L-aspartic acid-1-ethyl ester-4-tert-butyl ester intermediate, which undergoes selective hydrolysis to afford the target compound.

Advanced synthetic methodologies have been developed to improve the efficiency and selectivity of these transformations. The bidirectional synthesis approach demonstrates remarkable versatility in accessing both enantiomers of spirodiamine diesters from L- and D-aspartic acid derivatives. This methodology employs Boc-protected tert-butyl aspartate as a key intermediate, which undergoes conversion to the corresponding aldehyde through careful oxidation protocols. The subsequent two-directional Horner-Wadsworth-Emmons olefination, followed by hydrogenation and selective acid-catalyzed Boc-deprotection, provides access to complex spirocyclic structures with high stereochemical control.

Optimization of Reaction Conditions

The optimization of synthetic pathways for (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has focused on improving yield, purity, and operational simplicity. Temperature control emerges as a critical parameter, with optimal esterification conditions typically maintained between 0°C and 10°C to minimize side reactions and preserve stereochemical integrity. The molar ratios of reactants significantly influence reaction outcomes, with bromoacetic acid to isobutene ratios of 1:1.1-1.5 proving optimal for related tert-butyl ester formations.

Catalyst selection plays a pivotal role in determining reaction efficiency and environmental impact. Perfluorinated sulfonic resin catalysts demonstrate exceptional activity and reusability in tert-butyl esterification reactions, achieving yields exceeding 95% while maintaining product purity above 99%. These solid acid catalysts offer significant advantages over traditional mineral acid catalysts, including easier separation, reduced corrosion, and enhanced environmental compatibility. The catalyst-to-substrate mass ratio of 1:8-10 provides optimal balance between reaction rate and economic considerations.

Reaction ParameterOptimal RangeImpact on YieldReference
Temperature0-10°C95-97%
Molar Ratio (acid:isobutene)1:1.1-1.595-98%
Catalyst Loading1:8-10 (w/w)95-97%
Reaction Time5 hours97%
Product Purity>99%-

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid through detailed chemical shift and coupling constant analysis [6] [24]. The compound exhibits characteristic proton nuclear magnetic resonance chemical shifts that distinguish it from other amino acid derivatives [25] [26]. The alpha-carbon proton typically appears as a doublet of doublets due to coupling with both the amino group and the adjacent methylene protons [28].

The carbon-13 nuclear magnetic resonance spectrum reveals distinct carbonyl carbon resonances for the carboxylic acid and ester functionalities [25]. The ester carbonyl carbon appears at approximately 170.5 parts per million, while the carboxylic acid carbonyl resonates around 174.3 parts per million [6]. The tert-butyl ester carbons show characteristic chemical shifts, with the quaternary carbon appearing around 82 parts per million and the methyl carbons at approximately 28 parts per million [6] [24].

Coupling constant analysis provides valuable conformational information about the compound [24] [28]. The three-bond hydrogen-hydrogen coupling constants between the alpha-proton and adjacent methylene protons typically range from 4.2 to 8.1 hertz, indicating conformational preferences influenced by both steric and electronic factors [6] [11]. Temperature-dependent nuclear magnetic resonance studies reveal dynamic conformational behavior in solution, with observable changes in chemical shifts and coupling patterns [24].

Infrared Spectroscopic Properties

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the structural features of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid [8] [27]. The compound exhibits distinct carbonyl stretching vibrations corresponding to the carboxylic acid and ester functionalities [8]. The carboxylic acid carbonyl stretch appears at approximately 1712 wavenumbers, while the ester carbonyl vibration occurs around 1725 wavenumbers [8].

The amino group displays characteristic nitrogen-hydrogen stretching vibrations in the 3200-3400 wavenumber region [27]. The asymmetric and symmetric stretching modes of the amino group provide information about hydrogen bonding interactions and conformational preferences [8] [27]. The tert-butyl ester group contributes characteristic carbon-hydrogen stretching vibrations in the 2900-3000 wavenumber region [27].

Hydrogen bonding interactions significantly influence the infrared spectrum, particularly affecting the carbonyl and amino group vibrational frequencies [8]. Solvent-dependent infrared studies demonstrate the sensitivity of these vibrational modes to environmental factors and intermolecular interactions [8] [25].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [30] [31] [32]. The molecular ion peak for (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid appears at mass-to-charge ratio 189.21 [5] [34]. Electrospray ionization mass spectrometry typically produces protonated molecular ions with excellent sensitivity [31] [35].

The fragmentation pattern reveals characteristic loss of the tert-butyl group (57 mass units) and formation of fragment ions corresponding to the loss of tert-butanol (74 mass units) [7] [32]. The base peak often corresponds to the loss of carbon dioxide from the carboxylic acid functionality [30] [31]. Additional fragmentation includes the loss of the amino group and formation of immonium ions characteristic of amino acid derivatives [31] [33].

Tandem mass spectrometry provides detailed structural confirmation through collision-induced dissociation studies [30] [31]. The fragmentation patterns are consistent with the proposed structure and provide unambiguous identification of the compound [31] [35]. High-resolution mass spectrometry confirms the molecular formula and enables accurate mass determination [31] [33].

Spectroscopic ParameterValueReference
Molecular Weight189.21 g/mol [5]
Proton Chemical Shift (α-H)4.89 ppm (dt) [6]
Carbon-13 Chemical Shift (Ester C=O)170.5 ppm [6]
Carbon-13 Chemical Shift (Acid C=O)174.3 ppm [6]
Infrared Ester Carbonyl1725 cm⁻¹ [8]
Infrared Acid Carbonyl1712 cm⁻¹ [8]
Mass Spectrum Base Peakm/z 132 [31]

X-ray Crystallography and Conformational Studies

Crystal Structure Determination

X-ray crystallographic analysis of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid and related compounds provides detailed three-dimensional structural information [12] [13] [40]. The compound crystallizes in specific space groups that accommodate the amino acid backbone and bulky tert-butyl ester substituent [13] [14]. Crystal packing is stabilized by intermolecular hydrogen bonding networks involving the amino and carboxylic acid functionalities [13] [16].

The molecular geometry reveals characteristic bond lengths and angles consistent with amino acid derivatives [12] [13]. The carbon-carbon bond length of the backbone is approximately 1.53 angstroms, while the carbon-nitrogen bond measures around 1.47 angstroms [13] [40]. The ester carbon-oxygen bond length is typically 1.34 angstroms, characteristic of aliphatic esters [13] [14].

Conformational analysis from crystallographic data demonstrates the preferred spatial arrangements of the functional groups [12] [13] [40]. The tert-butyl ester group adopts conformations that minimize steric interactions with the amino acid backbone [14] [16]. The amino group orientation is influenced by crystal packing forces and intermolecular hydrogen bonding interactions [13] [40].

Hydrogen Bonding Networks

Crystal structure analysis reveals extensive hydrogen bonding networks that stabilize the crystal lattice [13] [37] [38]. The amino group acts as a hydrogen bond donor, forming interactions with carboxylate oxygen atoms of neighboring molecules [13] [42]. These intermolecular hydrogen bonds create chain-like structures with characteristic graph-set descriptors [13].

The carboxylic acid functionality participates in both donor and acceptor roles within the hydrogen bonding network [13] [37]. Oxygen-hydrogen distances typically range from 2.6 to 2.9 angstroms, indicating moderate to strong hydrogen bonding interactions [13] [38]. The hydrogen bonding patterns contribute significantly to the overall crystal stability and packing efficiency [13] [37].

Intramolecular hydrogen bonding interactions also influence molecular conformation [37] [41]. The spatial proximity of the amino group and ester carbonyl oxygen enables potential intramolecular hydrogen bonding that affects conformational preferences [11] [41]. These interactions contribute to the overall conformational stability and energetics of the molecule [39] [41].

Conformational Flexibility

Conformational studies reveal the dynamic nature of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid in various environments [11] [39] [43]. The compound exhibits multiple stable conformations related by rotation around single bonds [11] [24]. The energy barriers between conformers are typically low, allowing for rapid interconversion at room temperature [39] [43].

The tert-butyl ester group provides conformational rigidity while the amino acid backbone retains flexibility [14] [39]. Side chain conformations are influenced by steric interactions with the bulky tert-butyl group [11] [39]. The preferred conformations minimize unfavorable steric contacts while maximizing stabilizing interactions [39] [43].

Temperature-dependent conformational studies demonstrate the thermal accessibility of different conformational states [11] [39]. Variable-temperature crystallographic studies reveal subtle changes in molecular geometry and packing arrangements [12] [40]. These studies provide insights into the conformational dynamics and energetics of the compound [39] [43].

Crystallographic ParameterValueReference
Space GroupP2₁2₁2₁ [13]
Unit Cell a-axis7.597 Å [13]
Unit Cell b-axis8.591 Å [13]
Unit Cell c-axis9.447 Å [13]
Density1.162 g/cm³ [5]
Hydrogen Bond Distance (N-H···O)2.7-2.9 Å [13]

Density Functional Theory Investigations of Reactivity

Electronic Structure Calculations

Density functional theory calculations provide detailed insights into the electronic structure and reactivity of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid [18] [19] [21]. The optimized molecular geometry obtained from density functional theory calculations agrees well with experimental structural data [11] [19]. The B3LYP functional with appropriate basis sets accurately reproduces bond lengths, angles, and conformational preferences [18] [21].

Electronic properties calculated through density functional theory include molecular orbitals, electron density distributions, and electrostatic potential surfaces [18] [20] [21]. The highest occupied molecular orbital is primarily localized on the amino group and carboxylate functionality [18] [19]. The lowest unoccupied molecular orbital involves contributions from the ester carbonyl group and aromatic systems when present [18] [20].

Natural bond orbital analysis reveals the electronic interactions and charge distributions within the molecule [7] [11]. The calculations demonstrate significant charge transfer from the amino group to the carbonyl functionalities [18] [19]. Hyperconjugative interactions between the tert-butyl group and the ester carbonyl contribute to conformational stability [11] [18].

Reactivity Descriptors and Chemical Hardness

Density functional theory calculations enable the determination of global reactivity descriptors that characterize the chemical behavior of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid [18] [20]. The ionization potential and electron affinity calculated from frontier molecular orbital energies provide insights into electron-donating and electron-accepting capabilities [18] [20]. The chemical hardness parameter indicates the resistance to charge transfer and chemical modification [20].

The electrophilicity index quantifies the propensity of the molecule to accept electrons from nucleophilic species [18] [20]. Local reactivity descriptors, including Fukui functions, identify the most reactive sites within the molecule [20] [21]. These calculations predict that the carbonyl carbon atoms are the most electrophilic centers, consistent with experimental reactivity patterns [18] [20].

Chemical potential and electronegativity values calculated from density functional theory provide thermodynamic insights into chemical reactivity [18] [20]. The calculations demonstrate that the amino acid derivative exhibits moderate nucleophilicity and electrophilicity, consistent with its chemical stability under physiological conditions [18] [20].

Conformational Energy Landscapes

Density functional theory calculations map the conformational energy landscape of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid through systematic variation of torsional angles [11] [18] [39]. The potential energy surface reveals multiple local minima corresponding to stable conformational states [11] [39]. Energy barriers between conformers typically range from 2-8 kilocalories per mole [11] [39].

The most stable conformations minimize steric interactions while maximizing favorable electronic interactions [11] [18] [39]. Intramolecular hydrogen bonding stabilizes certain conformational states by 2-4 kilocalories per mole [11] [41]. The tert-butyl ester group influences conformational preferences through both steric and hyperconjugative effects [11] [18].

Solvent effects significantly modify the conformational energy landscape [11] [18] [21]. Implicit solvation models demonstrate that polar solvents stabilize conformations with exposed polar groups [11] [21]. The calculated conformational preferences in solution agree well with experimental nuclear magnetic resonance data [11] [24].

Density Functional Theory ParameterValueReference
Ionization Potential7.2 eV [18]
Electron Affinity1.8 eV [18]
Chemical Hardness2.7 eV [18]
Electrophilicity Index2.1 eV [18]
Dipole Moment3.4 D [11]
Conformational Energy Range0-8 kcal/mol [11]

Role as a Biosynthetic Precursor in Amino Acid Metabolism

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid represents a significant tert-butyl ester derivative of L-aspartic acid that functions as a crucial biosynthetic precursor in amino acid metabolism [2]. This compound, with molecular formula C9H17NO4 and molecular weight 189.24 g/mol, exhibits distinctive biochemical properties that position it as an intermediate in the aspartate family pathway .

The compound serves as a metabolite in various organisms, including Escherichia coli and plants such as Pisum sativum and Euglena gracilis . As a precursor in the biosynthesis of amino acids and other nitrogen-containing compounds, it influences metabolic pathways that are essential for growth and development [2]. The aspartate-derived amino acid pathway represents one of the most important branched metabolic networks in cellular biochemistry, leading to the synthesis of four essential amino acids: lysine, methionine, threonine, and isoleucine [2] [3].

Table 1: Biochemical Properties of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

PropertyValueReference
Molecular FormulaC9H17NO4
Molecular Weight (g/mol)189.24
Chemical NatureL-aspartic acid derivative
SolubilitySparingly soluble in water
Structural ClassificationTert-butyl ester derivative
Metabolic RoleAmino acid biosynthesis precursor [2]
Biosynthetic PrecursorAspartate family pathway intermediate [2] [3]

The biosynthetic pathway begins with oxaloacetate, a tricarboxylic acid cycle intermediate, which undergoes transamination to form aspartate [4] [5]. Aspartate serves as the common precursor for the synthesis of asparagine, lysine, methionine, and threonine through a series of enzymatic reactions [5] [6]. The initial step involves aspartate kinase catalyzing the phosphorylation of aspartate to form β-aspartylphosphate, followed by aspartate semialdehyde dehydrogenase reducing this intermediate to aspartate β-semialdehyde [7] [8].

Amino acid biosynthesis largely relies on transamination reactions, where amino groups are transferred to precursor molecules to form new amino acids [2]. The carbon skeletons for amino acid formation originate from key metabolic pathways including glycolysis, the tricarboxylic acid cycle, and the pentose phosphate pathway [2] [9]. Important precursors include α-ketoglutarate, pyruvate, oxaloacetate, phosphoenolpyruvate, and erythrose-4-phosphate [2] [9].

Nitrogen incorporation occurs primarily via glutamate and glutamine, which serve as key nitrogen donors in amino acid biosynthesis [2] [10]. These amino acids assimilate nitrogen from ammonia through the enzymatic action of glutamate dehydrogenase and glutamine synthetase [2] [11]. The metabolic significance extends beyond protein synthesis, as amino acids participate in the regulation of major metabolic pathways [11]. For instance, glutamate and aspartate are components of the malate/aspartate shuttle and their concentrations control the rate of mitochondrial oxidation of glycolytic NADH [11].

Enzymatic Interactions in Escherichia coli and Plant Systems

The enzymatic networks governing amino acid metabolism in Escherichia coli demonstrate sophisticated regulatory mechanisms that ensure precise control of biosynthetic pathways [12] [13]. The bacterial system employs multiple layers of regulation including transcriptional, post-transcriptional, and post-translational controls [13].

Table 2: Enzymatic Interactions in Escherichia coli Systems

EnzymeEC NumberFunctionRegulatory MechanismReference
Aspartate kinase (AK)EC 2.7.2.4Phosphorylation of aspartateFeedback inhibition by lysine, threonine [14] [7]
Aspartate semialdehyde dehydrogenase (ASADH)EC 1.2.1.11Reduction of β-aspartylphosphate to ASAProduct inhibition [7]
Asparagine synthase BEC 6.3.5.4ATP-dependent asparagine formationGlutamine/ammonia dependent [14]
Aspartate aminotransferase (AspC)EC 2.6.1.1Transamination reactionsSubstrate availability dependent [6]
Aromatic amino acid aminotransferaseEC 2.6.1.57Aromatic amino acid biosynthesisTyrosine-sensitive regulation [15]
Maleate cis-trans isomerase (MaiA)EC 5.2.1.21Fumarate to maleate isomerizationTemperature and pH sensitive [16]
AspartaseEC 4.3.1.1L-aspartate to fumarate conversionReversible catalysis [16] [17]

In Escherichia coli, aspartate aminotransferase AspC serves as a major connector between many amino acids and glutamate [18]. This enzyme exhibits remarkable substrate promiscuity, enabling the cell to use various amino acids as amine sources including histidine, tyrosine, phenylalanine, tryptophan, methionine, isoleucine, and leucine [18]. The enzymatic activities of basic aliphatic amino acid decarboxylases are regulated through multiple mechanisms to ensure proper cellular function [19].

Asparagine synthase B catalyzes the ATP-dependent formation of asparagine from aspartate using either glutamine or ammonia as a nitrogen source [14]. The enzyme is a homodimer with two active sites in each subunit, one responsible for glutamine hydrolysis and one for asparagine synthesis, separated by a hydrophobic intramolecular tunnel approximately 20 Å long [14]. This structural organization facilitates efficient substrate channeling and prevents the release of toxic ammonia intermediates.

The aromatic amino acid aminotransferase demonstrates specific interactions with enzymes involved in tyrosine and phenylalanine biosynthesis [15]. These enzyme-enzyme interactions are reversible and depend on the presence or absence of specific reactants and effectors [15]. For instance, tyrosine causes dissociation of the aminotransferase-mutase-dehydrogenase complex, while phenylpyruvate is required for the formation of the aminotransferase-mutase-dehydratase complex [15].

Table 3: Plant System Enzymatic Pathways

Plant SpeciesKey EnzymesMetabolic FunctionCompartmentReference
Arabidopsis thalianaDihydrodipicolinate synthase (DHDPS1/2)Lysine biosynthesis pathwayChloroplast [3] [20]
Pisum sativumAspartate aminotransferaseNitrogen assimilationPlastid [21]
Populus trichocarpaGlutamine synthetase (GS2/6)Defense response to pathogensRoot tissue [22]
Euglena gracilisAspartate transaminaseAmino acid metabolismPlastid
General plant systemsPrephenate aminotransferaseAromatic amino acid synthesisPlastid/Cytosol [23] [24]

Plant systems exhibit distinct compartmentalization of amino acid biosynthetic pathways, with most reactions occurring in plastids [23] [24]. The shikimate pathway and aromatic amino acid biosynthetic pathways are primarily localized in plastids, unlike their cytoplasmic localization in microbes [25] [24]. This compartmentalization allows for precise regulation of metabolic flux and prevents interference with other cellular processes.

In Arabidopsis thaliana, the aspartate-derived amino acid pathway employs a system of 13 enzymes that distribute carbon flux from aspartate into branches leading to the synthesis of lysine, threonine, methionine, and isoleucine [3] [20]. The pathway includes multiple isoforms of key enzymes such as monofunctional aspartate kinase (AK1 and AK2), bifunctional aspartate kinase-homoserine dehydrogenase (AKI-HSDH I and AKII-HSDH II), and dihydrodipicolinate synthase (DHDPS1 and DHDPS2) [3] [20].

Recent studies in Populus trichocarpa have revealed the importance of aspartate metabolic pathways in plant defense mechanisms [22]. Quantitative expression evaluation identified 12 isoenzyme genes that show significant induction in response to pathogenic Fusarium solani infection, demonstrating the interconnection between amino acid metabolism and plant immunity [22].

Isomerization Dynamics and Protein Aggregation Mechanisms

Isomerization processes involving amino acid residues represent critical post-translational modifications that significantly impact protein structure and function [26] [27]. The dynamics of these processes are particularly important for understanding protein stability, aggregation mechanisms, and cellular regulation.

Table 4: Isomerization Dynamics and Protein Aggregation Mechanisms

Process TypeMechanismEnergy Barrier (kJ/mol)Biological SignificanceReference
Amino acid epimerizationStereoinversion at α-carbon85-140Protein degradation marker [26] [28]
Cis-trans isomerizationPeptide bond rotation85-110Folding rate-limiting step [29]
Proline isomerizationPeptidyl-prolyl isomerase catalyzed11.6 (catalyzed)Gene expression regulation [27] [30]
Aspartic acid isomerizationSuccinimide ring formationVariableAge-related modifications [26]
Protein aggregation initiationHydrophobic interaction clusteringDependent on sequenceDisease pathogenesis [31] [32]

Amino acid epimerization and isomerization significantly perturb the local structure of molecules at the affected residue [26]. Aspartic acid undergoes particularly complex isomerization processes through succinimide ring formation, which can lead to the formation of several isomeric forms including normal aspartic acid, isoaspartic acid, and their D-stereoisomers [26] [28]. These modifications accumulate with age and are associated with protein degradation and various disease states [26].

Cis-trans isomerization of amide bonds leads to a wide range of structural and functional changes in proteins and can easily be the rate-limiting step in protein folding [29]. The energy barriers for these processes are substantial, typically ranging from 85-110 kJ/mol for uncatalyzed reactions [29]. However, peptidyl-prolyl isomerases can dramatically reduce these barriers, with catalyzed proline isomerization occurring with energy costs as low as 11.6 kJ/mol [30] [29].

Proline isomerization serves as a unique post-translational modification that involves structural changes in the peptide backbone rather than amino acid side chains [30]. This process is mediated by peptidyl-prolyl isomerases including cyclophilins, FK507-binding proteins, and parvulins [27] [30]. The biological significance of proline isomerization extends to gene expression regulation, with specific examples including the ATR kinase system where cis-trans conformational changes regulate DNA damage checkpoint signaling [30].

Protein aggregation mechanisms involve the exposure of aggregation-prone regions that contain hydrophobic amino acid sequences [31] [33]. These regions, often referred to as "hot spots," become exposed through partial unfolding or conformational distortions [33]. The primary structure of proteins, including amino acid composition and post-translational modifications, significantly contributes to aggregation behavior [31]. Hydrophobic residues such as valine and leucine tend to promote aggregation through nonpolar interactions, while charged residues can either facilitate or hinder the aggregation process depending on the specific electrostatic environment [31].

The role of specific amino acids in preventing protein aggregation has been demonstrated through systematic studies [34]. Among various amino acids tested, arginine exhibited the most effective results in preventing aggregate formation under both thermal unfolding-induced and dilution-induced aggregation conditions [34]. This protective effect was independent of protein size or isoelectric point, suggesting a general mechanism for maintaining protein solubility [34].

XLogP3

-1.4

Other CAS

3057-74-7

Dates

Last modified: 08-15-2023

Explore Compound Types